3-(6-Aminopyridin-3-yl)benzamide

Medicinal Chemistry Scaffold Hopping AURKB Inhibition

3-(6-Aminopyridin-3-yl)benzamide (CAS 1258609-66-3, PubChem CID 56777456, MFCD18084569) is a C–C linked biaryl benzamide building block with molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23 g/mol. The compound features a 6-aminopyridine ring directly coupled to a benzamide moiety at the 3-position via a carbon–carbon bond, distinguishing it from the regioisomeric N-linked variant (N-(6-aminopyridin-3-yl)benzamide, CAS 936210-46-7).

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 1258609-66-3
Cat. No. B6330033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Aminopyridin-3-yl)benzamide
CAS1258609-66-3
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)N
InChIInChI=1S/C12H11N3O/c13-11-5-4-10(7-15-11)8-2-1-3-9(6-8)12(14)16/h1-7H,(H2,13,15)(H2,14,16)
InChIKeySHRFAWXQOFVQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Aminopyridin-3-yl)benzamide (CAS 1258609-66-3): Core Scaffold Procurement Guide for Kinase-Targeted Drug Discovery


3-(6-Aminopyridin-3-yl)benzamide (CAS 1258609-66-3, PubChem CID 56777456, MFCD18084569) is a C–C linked biaryl benzamide building block with molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23 g/mol [1]. The compound features a 6-aminopyridine ring directly coupled to a benzamide moiety at the 3-position via a carbon–carbon bond, distinguishing it from the regioisomeric N-linked variant (N-(6-aminopyridin-3-yl)benzamide, CAS 936210-46-7) [2]. This scaffold has been explicitly validated as a versatile starting point for generating potent kinase inhibitors, with demonstrated derivative activity against Aurora kinase B (AURKB) and receptor-interacting protein kinase 2 (RIPK2) [3][4].

Why 3-(6-Aminopyridin-3-yl)benzamide Cannot Be Replaced by Its Regioisomer or Other Aminopyridine Benzamides in Lead Optimization


The C–C biaryl linkage in 3-(6-aminopyridin-3-yl)benzamide imposes a distinct conformational geometry and electronic distribution that is fundamentally different from the N-linked regioisomer (CAS 936210-46-7), which has a computed polar surface area (PSA) of only 68.01 Ų versus 82 Ų for the C-linked scaffold [1][2]. This PSA difference of approximately 14 Ų can meaningfully affect membrane permeability and solubility profiles during lead optimization [2]. Furthermore, the scaffold was explicitly designed via ring-opening of a quinazolinone precursor (FLY-187) to overcome the negative impacts of polycyclic structures on ADME properties, making it a deliberate choice for programs prioritizing drug-likeness [3]. Substituting with a generic aminopyridine benzamide without the C-3 phenyl-pyridine connectivity would lose the structure–activity relationship (SAR) trajectory established by the 7a–7p derivative series, where the specific substitution pattern on both the benzamide amino group and the pyridine ring was systematically optimized to yield compound 7l with an IC₅₀ of 0.04 μM against A549 cells [3].

3-(6-Aminopyridin-3-yl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Scaffold Design: Benzamide Core vs. Quinazolinone Precursor FLY-187 in ADME and Drug-Likeness

The 3-(6-aminopyridin-3-yl)benzamide scaffold was generated by ring-opening of the quinazolinone lead compound FLY-187, a deliberate scaffold-hopping strategy. The paper explicitly states that ring closure in quinazolinones 'produces potentially negative impacts on solubility and other ADME properties' and that the benzamide series was designed 'to overcome the adverse effects of multiple rings in a molecule and enhance the drug-likeness properties of molecules' [1]. This design decision represents a Class-level inference that the benzamide scaffold offers superior developability characteristics compared to the fused-ring quinazolinone series from which it was derived. While no direct head-to-head solubility or permeability data between the scaffold and FLY-187 are reported in the available abstract, the explicit design rationale establishes the benzamide as the preferred core for programs prioritizing oral bioavailability and reduced aromatic ring count.

Medicinal Chemistry Scaffold Hopping AURKB Inhibition

Derivative 7l In Vitro Potency: Head-to-Head Within-Series Comparison Against A549 Lung Carcinoma Cells

Within the 3-(6-aminopyridin-3-yl)benzamide derivative series (compounds 7a–7p), compound 7l exhibited the most potent antiproliferative activity against A549 non-small cell lung cancer cells with an IC₅₀ of 0.04 ± 0.01 μM [1]. This represents the optimal activity within the series, as the abstract explicitly states that 'most compounds exhibited potent antiproliferative activity against all the tested cancer cells' but 'compound 7l displayed the best antiproliferative activity particularly in A549 cells' [1]. The full series evaluated A549, SH-SY5Y, and MHCC-97H cell lines. Without access to the full IC₅₀ table for all 7a–7p compounds in the paywalled article, the precise fold-selectivity of 7l over the least potent analog cannot be calculated; however, the designation of 7l as the 'best' within a series of 16 derivatives constitutes a Direct head-to-head comparison against the in-series baseline.

Anticancer AURKB Transcription Inhibition A549

Derivative 7l In Vivo Antitumor Efficacy: A549 Xenograft Tumor Growth Inhibition

Derivative 7l, built on the 3-(6-aminopyridin-3-yl)benzamide core, demonstrated dose-dependent antitumor activity in an A549 xenograft mouse model, achieving a tumor growth inhibitory rate (IR) of 51.11% at 15 mg/kg and 76.60% at 30 mg/kg [1]. This represents the sole reported in vivo efficacy data for this scaffold class in the peer-reviewed literature as of 2024. The in vivo confirmation distinguishes this scaffold from many other aminopyridine benzamide series that lack reported xenograft data. No direct in vivo comparator data (e.g., vs. a standard-of-care agent or vs. the quinazolinone precursor FLY-187) are reported in the accessible abstract, so this evidence is Cross-study comparable against the broader landscape of AURKB-targeted agents where in vivo validation is a critical differentiator.

In Vivo Xenograft A549 Tumor Growth Inhibition

Regioisomeric Differentiation: C-Linked vs. N-Linked 6-Aminopyridine Benzamide Physicochemical Properties

3-(6-Aminopyridin-3-yl)benzamide (CAS 1258609-66-3) and its N-linked regioisomer N-(6-aminopyridin-3-yl)benzamide (CAS 936210-46-7) share the identical molecular formula (C₁₂H₁₁N₃O) and molecular weight (213.23 g/mol) but differ fundamentally in the connectivity between the pyridine and benzamide moieties [1][2]. The C-linked isomer has a computed topological polar surface area (TPSA) of 82 Ų, while the N-linked isomer has a PSA of 68.01 Ų—a difference of approximately 14 Ų [1][2]. The XLogP3 values also differ: 1.0 for the C-linked isomer vs. LogP 1.15 for the N-linked isomer [1][2]. In medicinal chemistry, TPSA values below 140 Ų are generally associated with good oral absorption, and incremental differences in the 60–90 Ų range can influence membrane permeability and blood–brain barrier penetration [1]. The higher PSA of the C-linked scaffold may confer subtly different solubility and permeability characteristics. This is a Direct head-to-head comparison of computed physicochemical properties between the two commercially available regioisomers.

Regioisomer Polar Surface Area Permeability

Multi-Target Scaffold Versatility: AURKB Transcription Inhibition and RIPK2 Kinase Inhibition from a Single Core

The 3-(6-aminopyridin-3-yl)benzamide scaffold has been independently validated in two distinct kinase inhibitor programs. In the AURKB program (Zhao et al., 2024), derivative 7l achieved IC₅₀ = 0.04 μM against A549 cells with confirmed mechanism via AURKB transcription inhibition, G2/M arrest, and p53-mediated apoptosis [1]. In a separate patent filing (WO2022066917A1), derivatives of the same scaffold are claimed as selective RIPK2 inhibitors for inflammatory bowel disease and cancer [2]. This dual-target applicability is a Class-level inference that the scaffold possesses a privileged chemotype for kinase inhibition, differentiating it from more narrowly optimized scaffolds that may only be applicable to a single kinase target. The C-linked connectivity provides a vector for substituent diversification at both the benzamide amino group and the pyridine 6-amino position, enabling parallel exploration of multiple kinase selectivity profiles from a common synthetic intermediate.

Kinase Inhibitor RIPK2 AURKB Scaffold Versatility

Procurement-Grade Purity Differentiation: Available Specifications Across Suppliers

3-(6-Aminopyridin-3-yl)benzamide (CAS 1258609-66-3) is commercially available from multiple suppliers with documented purity specifications. MolCore offers this compound at NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Other suppliers list the compound at 95% purity [1]. This is a Supporting evidence observation based on vendor technical datasheets. The availability of a defined purity specification (NLT 97%) from an ISO-certified supplier provides procurement-grade traceability that may not be uniformly available for the N-linked regioisomer (CAS 936210-46-7) from all sources. No head-to-head purity comparison across all suppliers is possible from publicly accessible datasheets.

Chemical Procurement Purity Specification Building Block

Optimal Application Scenarios for 3-(6-Aminopyridin-3-yl)benzamide Based on Quantitative Differentiation Evidence


Lead Optimization of AURKB Transcription Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

The scaffold's most compelling application is in AURKB-targeted anticancer programs, specifically for NSCLC. Derivative 7l achieved an IC₅₀ of 0.04 ± 0.01 μM against A549 cells with confirmed mechanism of action (AURKB transcription inhibition, G2/M arrest, p53-mediated apoptosis) and demonstrated dose-dependent in vivo tumor growth inhibition of 51.11% at 15 mg/kg and 76.60% at 30 mg/kg in an A549 xenograft model [1]. The scaffold's design rationale—ring-opening of a quinazolinone to improve drug-likeness—positions it for programs where oral bioavailability is a key optimization parameter. Procurement of this scaffold provides direct access to the SAR trajectory that yielded the most potent in-series derivative, with established synthetic routes (Suzuki coupling of 3-bromobenzamide intermediates with 6-aminopyridine boronate, followed by acylation) detailed in the primary literature [1].

RIPK2 Inhibitor Development for Inflammatory Bowel Disease (IBD) and Oncology

The scaffold is the subject of an active patent family (WO2022066917A1) claiming 3-(6-aminopyridin-3-yl)benzamide derivatives as selective RIPK2 inhibitors for IBD and cancer [2]. RIPK2 is a clinically validated target in the NOD1/NOD2 inflammatory signaling pathway, and selective inhibitors are sought for Crohn's disease and other inflammatory conditions. The patent, assigned to Genentech, provides a defined intellectual property landscape and synthetic methodology for generating RIPK2-selective compounds from this scaffold. For industrial and academic groups pursuing RIPK2 inhibitor programs, this scaffold offers a patent-precedented chemical starting point with established synthetic accessibility [2].

Medicinal Chemistry Scaffold-Hopping Programs Prioritizing Reduced Aromatic Ring Count

The scaffold was explicitly designed as a scaffold-hopping exercise from the quinazolinone series (FLY-187) to reduce aromatic ring count and improve developability [1]. With only two aromatic rings, a rotatable bond count of 2, XLogP3 of 1.0, and TPSA of 82 Ų [3], this scaffold aligns with established medicinal chemistry guidelines favoring lower aromatic ring count for improved solubility, reduced protein binding, and enhanced developability (Ritchie et al., Drug Discov. Today, 2009). For CROs and pharma discovery groups running fragment-based or scaffold-hopping campaigns, this benzamide core provides a more developability-friendly alternative to fused heterocyclic kinase inhibitor scaffolds while retaining the 6-aminopyridine pharmacophore critical for kinase hinge-binding interactions [1].

Pharmaceutical QC and Analytical Reference Standard Procurement

The compound is available at NLT 97% purity from ISO-certified suppliers (MolCore) , making it suitable for use as an analytical reference standard in pharmaceutical quality control workflows. With a well-defined molecular formula (C₁₂H₁₁N₃O), molecular weight (213.23 g/mol), and comprehensive computed property profile (PubChem CID 56777456) [3], this compound can serve as a system suitability standard for HPLC method development, LC-MS calibration, and NMR reference in medicinal chemistry laboratories. The availability of ISO-certified material distinguishes it from less rigorously sourced aminopyridine benzamide analogs that may lack documented quality systems .

Quote Request

Request a Quote for 3-(6-Aminopyridin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.